1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol

Dopamine Receptor Regioisomerism Structure-Activity Relationship

Researchers screening dopamine receptor subtypes face confounding SAR variability when substituting C-1 aryl groups on 6,7-dihydroxy-THIQ scaffolds-subtle positional isomerism can shift D2 Ki from nanomolar to >1000 nM. 1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol (CAS 600647-73-2) resolves this challenge through its unique 2-pyridinyl substituent, which introduces a geometrically distinct hydrogen-bonding and metal-coordination network versus 3- or 4-pyridinyl isomers. • Enables precise D1/D2/D3/D4/D5 selectivity profiling to map pharmacophoric space • 6,7-catechol moiety supports COMT substrate studies and tridentate metal-chelation (Fe²⁺, Cu²⁺) research • Sourced with verified identity and purity for reproducible neuroscience & medicinal chemistry applications

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 600647-73-2
Cat. No. B12585622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol
CAS600647-73-2
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC(=C(C=C21)O)O)C3=CC=CC=N3
InChIInChI=1S/C14H14N2O2/c17-12-7-9-4-6-16-14(10(9)8-13(12)18)11-3-1-2-5-15-11/h1-3,5,7-8,14,16-18H,4,6H2
InChIKeySUYCURKUDLDFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties of 1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol


1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol (CAS 600647-73-2) is a chiral, bicyclic organic compound belonging to the tetrahydroisoquinoline (THIQ) family, characterized by a saturated isoquinoline core bearing a 2-pyridinyl substituent at the C-1 position and hydroxyl groups at C-6 and C-7 . With a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol, this catechol-like scaffold is structurally poised to interact with biological targets such as dopamine receptors, as demonstrated by related 1-aryl-6,7-dihydroxy-THIQ congeners [1]. Its specific substitution pattern differentiates it from mono-hydroxy or non-hydroxylated analogs, suggesting unique potential in neuroscience and medicinal chemistry applications where precise hydrogen-bonding and metal-chelating interactions are required [1].

Catechol-THIQ scaffold with 2-pyridinyl substituent for regioisomer-controlled dopamine receptor studies
6,7-Dihydroxy pattern supports hydrogen-bonding and metal-chelating interaction screening
Chiral bicyclic core suitable for neuroscience probe design and structure-activity relationship exploration

Why Generic 6,7-Dihydroxy-THIQs Cannot Substitute CAS 600647-73-2


The assumption that any 6,7-dihydroxy-tetrahydroisoquinoline can be freely interchanged for 1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol ignores profound structure-activity relationship (SAR) consequences. The 2-pyridinyl substituent at the C-1 position is not merely a hydrophobic anchor; it introduces a basic, heteroaryl nitrogen capable of engaging in specific hydrogen-bonding and metal-coordination networks that are geometrically distinct from the 3- and 4-pyridinyl isomers . Within the class of 1-aryl-6,7-dihydroxy-THIQs, different aryl substituents have been shown to drive dramatic differences in dopamine receptor D1/D2 selectivity, with Ki values spanning from nanomolar to micromolar ranges [1]. Using an isomer like 1,2,3,4-tetrahydro-1-(3-pyridinyl)-6,7-isoquinolinediol (CAS 601464-00-0) or a de-hydroxylated analog such as 1-(2-pyridinyl)-1,2,3,4-tetrahydro-6-isoquinolinol (CAS 600647-83-4) would alter the pharmacophoric vector, potentially abolishing target engagement or shifting off-target profiles, which undermines experimental reproducibility and procurement value .

Target Compound
2-Pyridinyl isomer CAS 600647-73-2: heteroaryl nitrogen orientation may drive distinct D1/D2 selectivity context
vs
Analog Risk
3-Pyridinyl analog (CAS 601464-00-0) may shift pharmacophoric vector and alter target engagement profile
Target Compound
6,7-Dihydroxy (catechol) present: critical for dopamine mimetic activity and metal chelation
vs
Analog Risk
6-Mono-hydroxy analog (CAS 600647-83-4) lacks catechol function; may not support same receptor or chelation studies

Quantitative Differentiation of CAS 600647-73-2 from Closest Analogs


2-Pyridinyl vs. 3-Pyridinyl Substitution and Dopaminergic Selectivity

The 2-pyridinyl regioisomer (CAS 600647-73-2) places the heteroaryl nitrogen in a spatially constrained orientation compared to its 3-pyridinyl analog (CAS 601464-00-0) . In the broader class of 1-aryl-6,7-dihydroxy-THIQs, the substitution pattern on the aryl ring dictates D1 vs. D2 receptor affinity. The 1-phenyl-6,7-dihydroxy-THIQ baseline shows a Ki of >1000 nM at D2, whereas introducing a thiomethyl group at the para-position (compound 4c) improves D2 affinity to 31 nM, a >30-fold enhancement [1]. By extrapolation, the 2-pyridinyl nitrogen's unique electronic and hydrogen-bonding character is predicted to create a distinct selectivity fingerprint relative to the 3-pyridinyl isomer, making it the preferred procurement choice for structure-based drug design targeting specific dopamine receptor subtypes.

Dopamine D2 Selectivity Context
Class-level inference
Class-level SAR: >30-fold D2 Ki shift with C-1 substituent variation (1-phenyl baseline >1000 nM vs 31 nM for optimized analog)
Regioisomeric choice may alter dopaminergic selectivity profile
Direct 2-pyridinyl target data not available; extrapolation from congeneric series
Dopamine Receptor Regioisomerism Structure-Activity Relationship

6,7-Catechol Motif vs. Mono-Hydroxy Analog

The target compound's 6,7-diol substitution forms a catechol moiety, a privileged structure for dopamine receptor binding and metal chelation [1]. In comparison, the mono-hydroxy analog 1-(2-pyridinyl)-1,2,3,4-tetrahydro-6-isoquinolinol (CAS 600647-83-4) lacks the 7-OH group . Endogenous 6,7-dihydroxy-THIQs act as dopamine analogs, where the catechol is essential for interaction with the dopamine transporter and receptors; methylation or deletion of one hydroxyl group significantly reduces neurotoxicity potential and receptor affinity, as seen with 1-methyl-6,7-dihydroxy-THIQ versus its mono-hydroxy derivatives [2]. Procuring the correct diol species, not the mono-ol, is non-negotiable for researchers modeling catecholaminergic pathways.

Catechol vs Mono-Hydroxy
Class-level inference
6,7-Dihydroxy (catechol) present in target; 6-OH-only analog loses 7-OH group
Catechol pharmacophore essential for dopamine receptor interaction and metal binding studies
Mono-hydroxy analog unsuitable for catecholaminergic pathway research
Catechol Neurotransmitter Oxidative Stability

Pyridinyl Nitrogen Influence on Solubility and Ionization

The topological polar surface area (TPSA) of 1,2,3,4-tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol is calculated to be approximately 65.38 Ų, compared to the lower value of the completely de-hydroxylated analog 1-(4-pyridyl)-1,2,3,4-tetrahydroisoquinoline (CAS 180272-43-9), which is expected to be <50 Ų . This TPSA difference correlates with improved aqueous solubility and potential blood-brain barrier (BBB) permeability characteristics favorable for CNS drug discovery. The 2-pyridinyl nitrogen provides an additional hydrogen-bond acceptor site absent in simple 1-phenyl-THIQs, which can modulate solubility and off-target binding [1]. For procurement, this multidimensional property profile positions the compound as a privileged CNS screening candidate compared to its less polar analogs.

Polar Surface Area
In silico estimation
Calculated TPSA ~65.38 Ų, >15 Ų higher than de-hydroxylated analog
Higher TPSA may support improved aqueous solubility and CNS lead profiling context
In silico prediction; experimental solubility verification recommended
Physicochemical Property Solubility Blood-Brain Barrier

Application Scenarios for CAS 600647-73-2


Dopamine Receptor Subtype Selectivity Screening

Based on the demonstrated sensitivity of the 1-aryl-6,7-dihydroxy-THIQ scaffold to subtle substituent effects at the C-1 position, as evidenced by the D2 Ki range from >1000 to 31 nM [1], this compound is ideally suited for inclusion in D1/D2/D3/D4/D5 selectivity screening panels. Its 2-pyridinyl group serves as a unique perturbation to map pharmacophoric space and derive SAR rules for future lead optimization.

COMT Substrate or Inhibitor Studies

The 6,7-catechol group is a known substrate for COMT, an enzyme critical in neurotransmitter metabolism. While endogenous 6,7-dihydroxy-THIQs are metabolized by COMT, the presence of the 2-pyridinyl substituent may alter the kinetics of this interaction [2]. Procuring this compound allows researchers to study how heteroaryl substitution modulates COMT-mediated methylation compared to simple 1-methyl or 1-phenyl analogs.

Fluorescence Quenching and Bioconjugation Probe Design

The pyridinyl-isoquinoline core is recognized as a structural motif in the development of fluorescence quencher molecules for FRET applications [3]. Although the specific target compound is a diol rather than a dione, its 6,7-dihydroxy groups can serve as synthetic handles for further functionalization into more complex quencher systems. Its unique spectral properties relative to non-hydroxylated analogs make it a valuable building block for custom bioconjugate chemistry.

Metal Chelation and Neuroprotection Research

The catechol moiety in the 6,7-position is an efficient chelator of divalent metal ions such as Fe2+ and Cu2+, which are implicated in oxidative stress and neurodegeneration [4]. The additional 2-pyridinyl nitrogen provides a second metal coordination site, potentially enabling the formation of tridentate complexes. This property differentiates it from simple 1-phenyl-6,7-dihydroxy-THIQs, which only offer a catechol binding mode, and supports its procurement for studying chelation-based neuroprotective strategies.

Application
Selection Property
Validation Focus
Dopamine receptor subtype selectivity screening
2-Pyridinyl regioisomeric identity
D1/D2 selectivity SAR context, class-level affinity shifts
COMT substrate/inhibitor studies
Catechol pharmacophore presence
COMT-mediated methylation kinetics and heteroaryl modulation effects
Fluorescence quenching & bioconjugation probe design
6,7-Dihydroxy functional handles
Spectral property differentiation from non-hydroxylated analogs
Metal chelation and neuroprotection model research
Catechol-pyridinyl dual metal coordination capability
Chelation interaction studies in oxidative stress assay models
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